![molecular formula C13H12N2S B12874254 4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-30-5](/img/structure/B12874254.png)
4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an ethylthio group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(ethylthio)benzaldehyde with a suitable nitrile and an amine to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and nitrile groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can also engage in π-π stacking interactions with aromatic residues in the target protein.
相似化合物的比较
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methylthio group instead of an ethylthio group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of both the ethylthio and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
87388-30-5 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
4-(2-ethylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3 |
InChI 键 |
HLCPHTMHPSOREC-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=CC=C1C2=CNC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



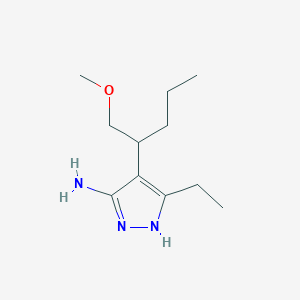
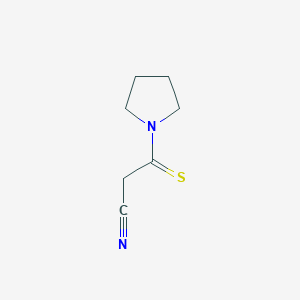
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
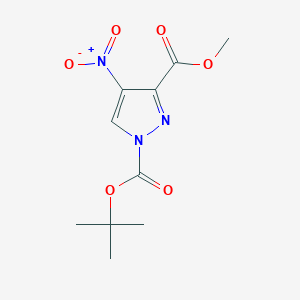

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
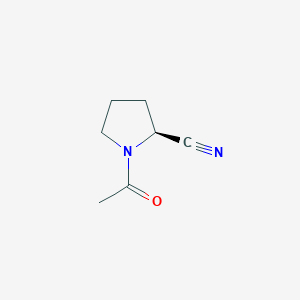
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
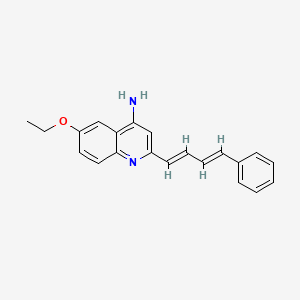
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
